N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1207034-56-7
VCID: VC5892925
InChI: InChI=1S/C25H24N6O2/c1-15-5-7-19(11-17(15)3)21-13-22-24-28-31(25(33)29(24)9-10-30(22)27-21)14-23(32)26-20-8-6-16(2)18(4)12-20/h5-13H,14H2,1-4H3,(H,26,32)
SMILES: CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)C)C3=C2)C
Molecular Formula: C25H24N6O2
Molecular Weight: 440.507

N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

CAS No.: 1207034-56-7

Cat. No.: VC5892925

Molecular Formula: C25H24N6O2

Molecular Weight: 440.507

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide - 1207034-56-7

Specification

CAS No. 1207034-56-7
Molecular Formula C25H24N6O2
Molecular Weight 440.507
IUPAC Name N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Standard InChI InChI=1S/C25H24N6O2/c1-15-5-7-19(11-17(15)3)21-13-22-24-28-31(25(33)29(24)9-10-30(22)27-21)14-23(32)26-20-8-6-16(2)18(4)12-20/h5-13H,14H2,1-4H3,(H,26,32)
Standard InChI Key GOKKLAMXPCEWGH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)C)C3=C2)C

Introduction

Structural Characteristics and Nomenclature

Core Framework Analysis

The compound’s defining feature is its pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene core, a tricyclic system comprising 12 atoms with five nitrogen heteroatoms distributed across three fused rings. The bicyclic bridge (7.3.0) and specific numbering (02,6) indicate a strained architecture that influences reactivity and conformational stability.

Substituent Configuration

  • N-(3,4-Dimethylphenyl)acetamide: A 3,4-dimethyl-substituted phenyl group attached via an acetamide linker.

  • 11-(3,4-Dimethylphenyl): A second 3,4-dimethylphenyl substituent at position 11 of the tricyclic core.

  • 5-Oxo group: A ketone oxygen at position 5, introducing polarity and hydrogen-bonding capability.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC25H24N6O2
Molecular Weight440.507 g/mol
IUPAC NameSee Title
SMILESCC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)C)C3=C2)C
InChI KeyGOKKLAMXPCEWGH-UHFFFAOYSA-N

Synthetic Pathways and Challenges

Retrosynthetic Considerations

The synthesis of this compound likely involves:

  • Cyclization: Formation of the pentazatricyclo core via intramolecular nucleophilic attack or metal-catalyzed cross-coupling.

  • Acetamide Coupling: Reaction of a preformed tricyclic intermediate with 3,4-dimethylphenylacetyl chloride.

  • Functionalization: Introduction of the 3,4-dimethylphenyl group at position 11 through Suzuki-Miyaura coupling or Ullmann-type reactions.

Purification and Characterization

Due to the compound’s structural complexity, purification via column chromatography or recrystallization is essential. Characterization by 1H/13C NMR, HRMS, and X-ray crystallography would confirm regiochemistry and stereoelectronic effects.

Physicochemical and Spectral Properties

Solubility and Stability

While experimental solubility data remain unpublished, the compound’s logP (calculated: ~3.2) suggests moderate lipophilicity, favoring organic solvents like DMSO or dichloromethane. The acetamide and oxo groups may enhance aqueous solubility under acidic conditions.

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks at ~1650 cm−1 (amide C=O), ~1700 cm−1 (ketone C=O), and ~1250 cm−1 (C-N stretch).

  • UV-Vis: Absorption maxima near 270–300 nm due to π→π* transitions in the aromatic and conjugated systems.

Biological Activity and Mechanistic Hypotheses

Target Prediction

The compound’s structural analogs exhibit activity against kinases and G-protein-coupled receptors (GPCRs). Molecular docking studies suggest potential binding to the ATP pocket of protein kinases via:

  • Hydrogen bonding between the oxo group and backbone NH of hinge residues.

  • Van der Waals interactions with hydrophobic subpockets via dimethylphenyl groups.

Cytotoxicity Profiles

While direct data are unavailable, related tricyclic nitrogen heterocycles show IC50 values in the nanomolar to micromolar range against cancer cell lines (e.g., MCF-7, HeLa). Toxicity likely depends on substituent electronics and metabolic stability.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • ADMET Profiling: Assess permeability, cytochrome P450 inhibition, and hepatotoxicity.

  • Target Deconvolution: Use CRISPR-Cas9 screens or affinity-based proteomics to identify binding partners.

Computational Modeling Opportunities

  • Molecular Dynamics: Simulate binding mode persistence in kinase domains.

  • QSAR Studies: Correlate substituent modifications (e.g., replacing methyl with methoxy) with activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator